1-((2,5-Difluorophenyl)sulfonyl)-4-methoxypiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2,5-Difluorophenyl)sulfonyl)-4-methoxypiperidine is a chemical compound that features a piperidine ring substituted with a 2,5-difluorophenylsulfonyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,5-Difluorophenyl)sulfonyl)-4-methoxypiperidine typically involves the reaction of 2,5-difluorobenzenesulfonyl chloride with 4-methoxypiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and byproducts.
Chemical Reactions Analysis
Types of Reactions
1-((2,5-Difluorophenyl)sulfonyl)-4-methoxypiperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-((2,5-Difluorophenyl)sulfonyl)-4-methoxypiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its sulfonyl group.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-((2,5-Difluorophenyl)sulfonyl)-4-methoxypiperidine is not fully understood, but it is believed to interact with biological targets through its sulfonyl and methoxy groups. These functional groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting or modifying their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-((2,5-Difluorophenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine
- 1-((2,5-Difluorophenyl)sulfonyl)-4-(2-methoxyethyl)piperazine
Uniqueness
1-((2,5-Difluorophenyl)sulfonyl)-4-methoxypiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
1-(2,5-difluorophenyl)sulfonyl-4-methoxypiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO3S/c1-18-10-4-6-15(7-5-10)19(16,17)12-8-9(13)2-3-11(12)14/h2-3,8,10H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCBYFVJMRUFLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.